molecular formula C7H10N4O2S B6186713 4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione CAS No. 2639431-75-5

4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione

Cat. No.: B6186713
CAS No.: 2639431-75-5
M. Wt: 214.2
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Description

4-Amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione is a heterocyclic compound with the molecular formula C7H10N4O2S and a molecular weight of 214.2. This compound is known for its unique chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 1,7-dimethyl-1H-pyrazolo[3,4-c][1,2]thiazine-2,2-dione with an appropriate amine source under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione is used to study biological pathways and interactions. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its biological activity may be explored for therapeutic uses, such as in the treatment of diseases involving specific molecular targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for various applications, including coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Hydroxy-2-quinolones: These compounds share structural similarities and are used in similar research applications.

  • 1,7-Dimethyl-1H-pyrazolo[3,4-c][1,2]thiazine-2,2-dione: A closely related compound with similar chemical properties.

Uniqueness: 4-Amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione stands out due to its specific amino group placement and the presence of the thiazine ring, which contribute to its unique reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific fields. Its versatile applications and unique properties make it a valuable compound for research and industrial use.

Properties

CAS No.

2639431-75-5

Molecular Formula

C7H10N4O2S

Molecular Weight

214.2

Purity

95

Origin of Product

United States

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